

4-Nitroquinoline: A Comprehensive Technical Guide on its Chemical Properties and Synthesis

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Compound of Interest

Compound Name: 4-Nitroquinoline

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Introduction

4-Nitroquinoline and its N-oxide derivative, **4-nitroquinoline 1-oxide (4-NQO)**, are quinoline derivatives that have garnered significant attention in cancer research.[1] While both are of interest, 4-NQO is a potent carcinogenic and mutagenic compound widely used as a model carcinogen in experimental studies to induce tumors, particularly oral squamous cell carcinoma, in animal models.[2][3] Its ability to mimic the biological effects of ultraviolet radiation and induce DNA lesions makes it an invaluable tool for studying carcinogenesis, DNA repair mechanisms, and the efficacy of potential chemotherapeutic agents.[1][4] This technical guide provides an in-depth overview of the chemical properties and synthesis of **4-nitroquinoline** and its biologically more active N-oxide derivative.

Chemical and Physical Properties

The physicochemical properties of **4-Nitroquinoline** and **4-Nitroquinoline 1-oxide** are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of 4-Nitroquinoline

Property	Value	Reference(s)
IUPAC Name	4-nitroquinoline	[5]
Synonyms	-	[5]
CAS Number	3741-15-9	[5]
Molecular Formula	C ₉ H ₆ N ₂ O ₂	[5]
Molecular Weight	174.16 g/mol	[5]
Appearance	-	
Melting Point	-	
Boiling Point	-	
Solubility	-	

Table 2: Physicochemical Properties of 4-Nitroquinoline 1-oxide

Property	Value	Reference(s)
IUPAC Name	4-nitro-1-oxidoquinolin-1-ium	[6]
Synonyms	4-NQO, 4Nqo, NQO, NQNO	[1]
CAS Number	56-57-5	[6]
Molecular Formula	C ₉ H ₆ N ₂ O ₃	[6]
Molecular Weight	190.16 g/mol	[6]
Appearance	Yellow to brown crystals or powder	[1][7]
Melting Point	154-156 °C	
Boiling Point	387.6 ± 34.0 °C at 760 mmHg	
Solubility in water	Slightly soluble/immiscible	[1][7]
Solubility in other solvents	Soluble in acetone and DMSO	[3][8]
Stability	Stable, but hygroscopic and light-sensitive	

Synthesis of 4-Nitroquinoline 1-oxide

The synthesis of **4-Nitroquinoline 1-oxide** (4-NQO) is a two-step process that begins with the oxidation of quinoline to form quinoline N-oxide, followed by the nitration of the N-oxide.

Experimental Protocol: Synthesis of 4-Nitroquinoline 1-oxide

Step 1: Synthesis of Quinoline N-oxide

A general method for the N-oxidation of quinoline involves its reaction with a peroxy acid, such as peracetic acid or hydrogen peroxide in acetic acid.

- **Procedure Outline:** Quinoline is mixed with hydrogen peroxide in the presence of acetic acid. The mixture is heated to approximately 70°C.[9] Upon completion of the reaction, the resulting solid, quinoline N-oxide, is separated.

Step 2: Nitration of Quinoline N-oxide

The second step involves the nitration of the synthesized quinoline N-oxide to introduce a nitro group at the C-4 position.

- **Procedure Outline:** The separated quinoline N-oxide is treated with a nitrating agent, typically a mixture of potassium nitrate and sulfuric acid, at room temperature.^[9] This reaction selectively introduces the nitro group at the 4-position of the quinoline ring, yielding **4-Nitroquinoline 1-oxide**.

Biological Activity and Mechanism of Action

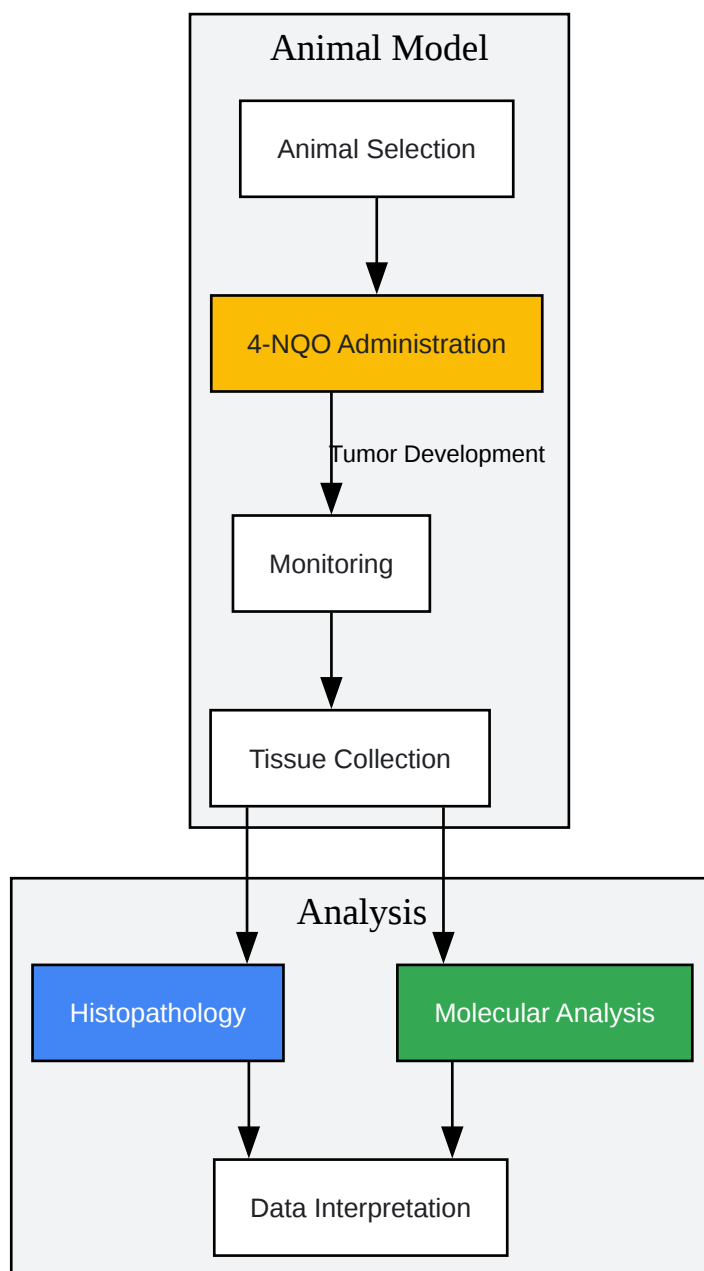
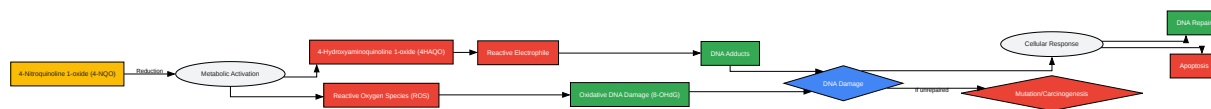
4-Nitroquinoline 1-oxide is not directly carcinogenic but requires metabolic activation to exert its genotoxic effects.^[10] The primary mechanism involves the reduction of the nitro group to form the proximate carcinogen, 4-hydroxyaminoquinoline 1-oxide (4HAQO).^[1]

This metabolic activation is a critical step in the carcinogenicity of 4-NQO. Once formed, 4HAQO can be further metabolized to a highly reactive electrophile that covalently binds to DNA, forming stable quinoline monoadducts.^[1] These adducts primarily form with guanine and adenine residues, leading to DNA damage.^[11]

In addition to forming DNA adducts, the metabolism of 4-NQO also generates reactive oxygen species (ROS), such as superoxide and hydrogen peroxide.^{[1][12][13]} This oxidative stress contributes to further DNA damage, including the formation of 8-hydroxydeoxyguanosine (8OHdG), and can also damage other cellular macromolecules.^{[1][12]} The resulting DNA lesions, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.^[1]

Signaling Pathways and Cellular Response

The DNA damage induced by 4-NQO triggers a complex cellular response, including the activation of DNA repair pathways and, in cases of extensive damage, the induction of apoptosis.



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